molecular formula C23H21NO2 B1581057 Methyl 1-tritylaziridine-2-carboxylate CAS No. 76357-18-1

Methyl 1-tritylaziridine-2-carboxylate

Cat. No. B1581057
CAS RN: 76357-18-1
M. Wt: 343.4 g/mol
InChI Key: QGSITPKXYQEFIR-UHFFFAOYSA-N
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Description

“Methyl 1-tritylaziridine-2-carboxylate” is a chemical compound with the molecular formula C23H21NO2 . It is also known by its Chinese name, 1- (三苯甲基)-2-氮杂环丙烷羧酸甲酯 .


Synthesis Analysis

The synthesis of “Methyl 1-tritylaziridine-2-carboxylate” involves several steps. The reaction conditions and yield vary depending on the specific method used .


Molecular Structure Analysis

The molecular structure of “Methyl 1-tritylaziridine-2-carboxylate” is represented by the formula C23H21NO2 . Its molecular weight is approximately 343.42 .


Chemical Reactions Analysis

“Methyl 1-tritylaziridine-2-carboxylate” can undergo various chemical reactions under specific conditions . The yield and reaction conditions depend on the specific reaction.


Physical And Chemical Properties Analysis

“Methyl 1-tritylaziridine-2-carboxylate” is a solid at room temperature . Its melting point is between 124-128 °C . The compound has an optical activity of [α]23/D −88.6°, c = 1 in chloroform .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 1-tritylaziridine-2-carboxylate is utilized in the synthesis of various organic compounds. Willems et al. (1997) described a method for synthesizing methyl N-tritylaziridine-2-carboxylates starting from N-tritylmethyl esters. The study also detailed the crystal structures of the resulting compounds, highlighting the trans relationship of aziridine ring substituents and the presence of an intramolecular hydrogen bond (Willems et al., 1997).

Ligand Synthesis for Asymmetric Synthesis

Jarzyński et al. (2017) developed a synthesis method for enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines from methyl 1-tritylaziridine-2-carboxylate. These compounds were found to be highly efficient in catalyzing asymmetric arylation of aldehydes and other asymmetric reactions, indicating their potential as valuable ligands in asymmetric synthesis (Jarzyński, Leśniak, & Rachwalski, 2017).

Synthesis of Polysubstituted Amino Acids

Papa and Tomasini (2000) reported a method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These aziridines, when subjected to different reaction conditions, could be transformed into either α-substituted α-hydroxy β-amino acids or α-substituted β-hydroxy α-amino acids, highlighting its role in synthesizing complex amino acids (Papa & Tomasini, 2000).

Formation of Functionalized Aziridines

Barama, Condom, and Guedj (1980) described the synthesis of 1-trityl-2-phenylaziridine and 1-trityl-2-methylaziridine using methyl esters of N-triphenylmethyl-O-mesylsulfonyl-α-aminoacids. These functionalized aziridines, when opened with hydrogen fluoride, yielded compounds like isobutyl 3-fluoroalanine and methyl 3-fluorophenylalanine, demonstrating their utility in forming fluorinated amino acids (Barama, Condom, & Guedj, 1980).

Hexahydro-1,4-diazepine Synthesis

Harada et al. (1998) described a method to synthesize hexahydro-1,4-diazepine, a key intermediate in the production of DAT-582, a serotonin-3 receptor antagonist. This was achieved by treating a trisubstituted aminopropane derivative, prepared from methyl 1-tritylaziridine-2-carboxylate, with glyoxal, showcasing its role in pharmaceutical synthesis (Harada, Morie, Suzuki, Yoshida, & Kato, 1998).

Safety And Hazards

“Methyl 1-tritylaziridine-2-carboxylate” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

methyl 1-tritylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSITPKXYQEFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303184
Record name methyl 1-tritylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-tritylaziridine-2-carboxylate

CAS RN

76357-18-1
Record name methyl 1-tritylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(Triphenylmethyl)-2-aziridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JGH Willems, MC Hersmis, RÚ Gelder… - Journal of the …, 1997 - pubs.rsc.org
A convenient multigram ‘one pot procedure’ for the synthesis of methyl N-tritylaziridine-2-carboxylates 1 and 2, starting from the N-tritylmethyl esters of L-serine 9 and L-threonine 10 …
Number of citations: 7 pubs.rsc.org
P Chaudhari - tandf.figshare.com
Method A: methyl 2-amino-3-hydroxypropanoate (2)(1.29 mmol) was suspended in CH2Cl2 (2 mL/mmol) under N2. At RT, TMSCl (4. 51 mmol, 3.5 eq) was added via syringe, and the …
Number of citations: 2 tandf.figshare.com
B Shtrumfs, J Hermane, I Kalvinsh… - Chemistry of Heterocyclic …, 2007 - Springer
… ketone 4e an inseparable reaction mixture was formed, which contained the corresponding aziridinyl ketone 4e, the methyl 1-tritylaziridine-2-carboxylate starting material (2e) with a …
Number of citations: 7 link.springer.com
P Chaudhari, S Bari - Synthetic Communications, 2015 - Taylor & Francis
We report the efficient synthesis of N-sulfonyl β -arylalanines methyl ester through regioselective ring opening of N-protected aziridines by variety of heteroaryl C-nucleophiles. We have …
Number of citations: 12 www.tandfonline.com
I Kreituss, E Rozenberga, J Zemītis… - Chemistry of …, 2013 - Springer
A series of (aryltriazolyl)methylaziridines was synthesized and evaluated as selective inhibitors of matrix metalloproteinase-2. They constitute a novel class of hydroxamic acid-free …
Number of citations: 14 link.springer.com
AJ Pacuła-Miszewska, A Laskowska, A Kmieciak… - Symmetry, 2021 - mdpi.com
A series of new bidentate N,S-ligands—aziridines containing a para-substituted phenyl sulfide group—was synthesized and evaluated in the Pd-catalyzed Tsuji–Trost reaction and …
Number of citations: 1 www.mdpi.com
AJ Pacuła-Miszewska, A Laskowska, A Kmieciak… - 2021 - academia.edu
A series of new bidentate N, S-ligands—aziridines containing a para-substituted phenyl sulfide group—was synthesized and evaluated in the Pd-catalyzed Tsuji–Trost reaction and …
Number of citations: 0 www.academia.edu
C Yu - 2013 - dam-oclc.bac-lac.gc.ca
… The crystals were then dried to provide 46.8 g of (S)-methyl 1tritylaziridine-2-carboxylate (85… stirring bar and charged with (S)-methyl 1tritylaziridine-2-carboxylate (34.3 g. 100 mmol), N, …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
CT Wilkinson - 2014 - eprints.hud.ac.uk
… two-step one-pot reaction, the alcohol was activated with methanesulfonyl chloride then displaced through intramolecular SN2 reaction to yield (S)-methyl 1-tritylaziridine-2-carboxylate (…
Number of citations: 2 eprints.hud.ac.uk
LK Ottesen, CA Olsen, M Witt… - … A European Journal, 2009 - Wiley Online Library
… (S)-(1-Tritylaziridin-2-yl)methanol (1):14 LiAlH 4 (15.8 mL, 15.8 mmol, 1 M in THF) was slowly added to a solution of (S)-methyl 1-tritylaziridine-2-carboxylate26 (5.17 g, 15.1 mmol) in …

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